N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core linked to a benzoxadiazole moiety, with a sulfonamide group enhancing its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multi-step organic reactions. One common route includes the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with a suitable aldehyde. This intermediate is then reacted with a benzoxadiazole derivative under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency. Additionally, purification methods like recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. It can interact with specific enzymes or receptors, inhibiting their activity. The sulfonamide group plays a crucial role in binding to the active sites of enzymes, disrupting their normal function. Additionally, the benzimidazole and benzoxadiazole moieties contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine
- (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Uniqueness
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13N5O4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C15H13N5O4S/c1-23-8-14-16-10-6-5-9(7-12(10)17-14)20-25(21,22)13-4-2-3-11-15(13)19-24-18-11/h2-7,20H,8H2,1H3,(H,16,17) |
InChI Key |
QNIKYHVUWHJCBP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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